molecular formula C14H19N3O5 B13776241 Glycyl-seryl-phenylalanine CAS No. 87494-17-5

Glycyl-seryl-phenylalanine

Cat. No.: B13776241
CAS No.: 87494-17-5
M. Wt: 309.32 g/mol
InChI Key: JSLVAHYTAJJEQH-QWRGUYRKSA-N
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Description

Gly-ser-phe, also known as Glycyl-Serinyl-Phenylalanine, is a tripeptide composed of three amino acids: glycine, serine, and phenylalanine. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-ser-phe can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Industrial Production Methods

Industrial production of peptides like Gly-ser-phe often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, using automated synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Gly-ser-phe can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can lead to the formation of reduced peptide bonds .

Scientific Research Applications

Gly-ser-phe has diverse applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives .

Mechanism of Action

The mechanism of action of Gly-ser-phe involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors, enzymes, or other proteins, modulating their activity. The specific effects depend on the sequence and structure of the peptide, as well as the context in which it is used. For example, Gly-ser-phe may act as a signaling molecule, influencing cellular processes such as proliferation, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-ser-phe is unique due to its specific sequence of glycine, serine, and phenylalanine, which imparts distinct chemical and biological properties. The presence of phenylalanine adds hydrophobicity and aromaticity, influencing the peptide’s interactions and stability .

Properties

CAS No.

87494-17-5

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H19N3O5/c15-7-12(19)16-11(8-18)13(20)17-10(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1

InChI Key

JSLVAHYTAJJEQH-QWRGUYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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